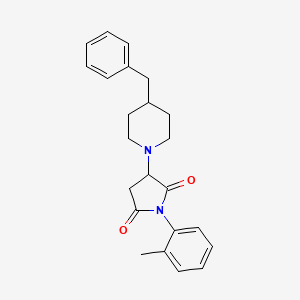
3-(4-Benzylpiperidin-1-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzylpiperidin-1-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C23H26N2O2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-Benzylpiperidin-1-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that has attracted attention in various fields of biological research due to its unique structure and potential therapeutic applications. This compound features a pyrrolidine-2,5-dione core, which is known for its diverse biological activities. The presence of the 4-benzylpiperidin-1-yl and 2-methylphenyl substituents enhances its pharmacological profile.
Chemical Structure
The chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, including receptors and enzymes.
The mechanism of action for this compound involves its ability to bind to specific receptors or enzymes, modulating their activity. This modulation can lead to various biological effects, particularly in the context of neurological and psychiatric disorders. The compound's unique functional groups may influence its binding affinity and selectivity for these targets.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Neuroprotective Effects : Studies have shown that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antidepressant Activity : Some derivatives have demonstrated antidepressant-like effects in animal models, suggesting potential use in treating mood disorders .
- Anticancer Potential : Preliminary studies indicate that related compounds may exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Case Studies
- Neuropharmacology : A study explored the neuropharmacological effects of piperidine derivatives, indicating that modifications to the piperidine ring can enhance their efficacy as muscarinic receptor antagonists, which are relevant in treating cognitive deficits associated with neurological disorders .
- Anticancer Research : In vitro studies evaluated the cytotoxicity of related compounds on cancer cell lines (A549 for lung cancer, HCT-116 for colon cancer). The results showed significant cell death at certain concentrations, warranting further investigation into their mechanisms and therapeutic potential .
Comparative Analysis
A comparison with similar compounds reveals the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-Benzylpiperidin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione | Chlorophenyl substitution | Neuroprotective |
| 3-(4-Benzylpiperidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione | Methyl substitution | Antidepressant-like effects |
The presence of different substituents significantly influences the biological activity and therapeutic potential of these compounds.
Scientific Research Applications
Neurological Disorders
Research indicates that this compound may exhibit potential in treating neurological disorders. It is structurally related to compounds that act as muscarinic receptor antagonists, which are being explored for their efficacy in conditions like Alzheimer's disease and Lewy Body dementia. These receptors play a crucial role in cognitive functions, and modulation of their activity could alleviate cognitive deficits associated with these disorders .
Anticancer Activity
The compound's structural features suggest it may possess anticancer properties. Studies have highlighted that similar pyrrolidine derivatives can inhibit the proliferation of various cancer cell lines. For instance, a recent study demonstrated that derivatives of pyrrolidine compounds showed significant cytotoxic effects against breast cancer cells (MCF7), with IC50 values indicating effective dose-dependent inhibition .
Anti-inflammatory Properties
Compounds with similar structural motifs have been evaluated for their anti-inflammatory activities. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Table 1: Pharmacological Activities of Related Compounds
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Anticancer | Pyrrolidine derivatives | Significant cytotoxicity against MCF7 cells |
| Neurological Effects | Muscarinic antagonists | Potential improvement in cognitive functions |
| Anti-inflammatory | Pyrrolidine analogs | Inhibition of cytokine release |
Case Study 1: Anticancer Activity
A study conducted on a series of pyrrolidine derivatives similar to 3-(4-Benzylpiperidin-1-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione revealed that certain derivatives exhibited potent anticancer activity against breast cancer cell lines. The results indicated IC50 values ranging from 0.5 to 10 µM, demonstrating the compound's potential as an anticancer agent.
Case Study 2: Neuropharmacological Assessment
In a behavioral study assessing the sedative effects of various piperidine derivatives, it was found that compounds structurally related to this compound significantly increased sleep duration in response to pentobarbital administration compared to controls. This suggests potential applications in treating sleep disorders and anxiety .
Properties
Molecular Formula |
C23H26N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H26N2O2/c1-17-7-5-6-10-20(17)25-22(26)16-21(23(25)27)24-13-11-19(12-14-24)15-18-8-3-2-4-9-18/h2-10,19,21H,11-16H2,1H3 |
InChI Key |
XXYIARFTVHCKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















